molecular formula C17H13BrO2S B12586263 Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]- CAS No. 645821-05-2

Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]-

Cat. No.: B12586263
CAS No.: 645821-05-2
M. Wt: 361.3 g/mol
InChI Key: ZOLLZADSPDSFHI-UHFFFAOYSA-N
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Description

"Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]-" is a brominated naphthalene derivative functionalized with a (4-methylphenyl)sulfonyl (tosyl) group at the 7-position. The compound belongs to a class of sulfonated aromatic hydrocarbons, where the sulfonyl group enhances electrophilicity and influences molecular interactions such as hydrogen bonding and π-stacking .

Properties

CAS No.

645821-05-2

Molecular Formula

C17H13BrO2S

Molecular Weight

361.3 g/mol

IUPAC Name

2-bromo-7-(4-methylphenyl)sulfonylnaphthalene

InChI

InChI=1S/C17H13BrO2S/c1-12-2-7-16(8-3-12)21(19,20)17-9-5-13-4-6-15(18)10-14(13)11-17/h2-11H,1H3

InChI Key

ZOLLZADSPDSFHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

The synthesis of Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]- typically involves the bromination of naphthalene followed by the introduction of the sulfonyl group. The reaction conditions for bromination often include the use of bromine or a brominating agent in the presence of a catalyst. The sulfonyl group can be introduced using sulfonyl chloride in the presence of a base. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]- involves its interaction with molecular targets and pathways. The bromine and sulfonyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The position and nature of substituents significantly impact physical properties. Key comparisons include:

Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Spectral Features (IR/NMR)
Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]- Br (C2), Tosyl (C7) Not reported ~355.3 (calculated) Expected δ ~7.1–8.5 ppm (ArH), Br/C-SO₂ coupling
Naphthalene, 2-chloro-7-[(4-methylphenyl)sulfonyl]- Cl (C2), Tosyl (C7) Not reported ~310.8 (calculated) Similar aromatic shifts; Cl induces weaker deshielding vs. Br
4-methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (5a) Tosyl-amino, pyridyl 223–225 645.8 δ 10.4–10.6 ppm (NH), IR: 3089 cm⁻¹ (NH), 1332/1160 cm⁻¹ (S=O)

Key Observations :

  • Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability increase molecular weight and may elevate melting points compared to chloro analogs. However, the absence of amino/pyridyl groups (as in 5a) likely reduces intermolecular hydrogen bonding, lowering melting points relative to disulfonamides .
  • Spectral Differences : Bromine’s strong electron-withdrawing effect would downfield-shift adjacent protons in ¹H NMR compared to chlorine. IR spectra would retain S=O stretches (~1330–1160 cm⁻¹) but lack NH bands present in sulfonamides .
Reactivity and Stability
  • Electrophilic Substitution: The tosyl group deactivates the naphthalene ring, directing electrophiles to the bromine-free positions (e.g., C1 or C8). Bromine’s presence further deactivates C2, reducing susceptibility to substitution vs. non-halogenated analogs .
  • Thermal Stability : Tosyl groups enhance thermal stability due to strong C-S bonds. Bromine’s higher bond dissociation energy (vs. Cl) may further stabilize the compound against degradation .
Molecular Conformation and Interactions

Crystal structures of related compounds (e.g., 8-benzyl-1-[(4-methylphenyl)sulfonyl]-2,7,8,9-tetrahydro-1H-3,6:10,13-diepoxy-1,8-benzadiazacyclopentadecine) reveal that the tosyl group participates in C–H···O and π-stacking interactions, stabilizing the lattice .

Biological Activity

Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]-, is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. Its structure includes a bromine atom and a sulfonyl group attached to a naphthalene ring, which potentially enhances its biological activity. This article explores the biological activity of this compound, focusing on its interactions, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C₁₃H₁₃BrO₂S
  • IUPAC Name : 2-bromo-7-[(4-methylphenyl)sulfonyl]naphthalene

The presence of the bromine and sulfonyl groups in its structure may contribute to its reactivity and biological properties. Compounds with similar structures have been shown to exhibit various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Case Study 1: Antimicrobial Evaluation

A study evaluated various naphthalene derivatives for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL, suggesting strong antimicrobial activity .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of naphthalene derivatives. It was found that specific substitutions on the naphthalene ring significantly enhanced their inhibitory effects on DNA gyrase and DHFR, with IC50 values ranging from 12.27 to 31.64 μM .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]-, a comparative analysis with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
2-Bromo-7-methylnaphthaleneBromine at position 2 on naphthaleneModerate antimicrobial activity
4-Methylphenylsulfonic acidSulfonic acid instead of sulfonylLimited biological activity
2-Bromo-1-(2-(methylthio)phenyl)ethan-1-oneContains methylthio groupAntimicrobial properties
Anthraquinone-2,7-disulfonic acid disodium saltContains two sulfonic acid groupsStrong antitumor activity

The table illustrates that while some compounds exhibit notable biological activities, the unique combination of bromine and sulfonyl groups in Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]- may impart distinct reactivity and biological properties not found in these similar compounds.

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